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  • Product: Ethyl Cyclohexa-1,3-diene-1-carboxylate
  • CAS: 3725-40-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Formation of Ethyl Cyclohexa-1,3-diene-1-carboxylate

Foreword: The Synthetic Utility of Dienes in Modern Chemistry The cyclohexa-1,3-diene moiety is a pivotal structural motif in organic synthesis, serving as a versatile building block for a myriad of complex molecules. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Synthetic Utility of Dienes in Modern Chemistry

The cyclohexa-1,3-diene moiety is a pivotal structural motif in organic synthesis, serving as a versatile building block for a myriad of complex molecules. Its inherent reactivity and defined stereochemistry make it a valuable precursor in the construction of natural products and pharmaceutical agents. This guide provides a comprehensive exploration of the predominant synthetic pathway to ethyl cyclohexa-1,3-diene-1-carboxylate, a functionalized cyclohexadiene. Our focus will be on the mechanistic underpinnings and practical execution of its synthesis, tailored for researchers and professionals in the field of drug development and organic chemistry.

Core Synthesis Strategy: A Pericyclic Approach

The most established and efficient route to the cyclohexadiene core is through pericyclic reactions, specifically the Diels-Alder reaction.[1][2] This [4+2] cycloaddition offers a powerful method for the stereospecific formation of six-membered rings from a conjugated diene and a dienophile.[3][4] In the context of ethyl cyclohexa-1,3-diene-1-carboxylate, the synthesis is conceptualized as a two-step process: an initial Diels-Alder reaction to form a cyclohexene ring, followed by a subsequent elimination reaction to introduce the second double bond.

The Diels-Alder Reaction: Constructing the Cyclohexene Scaffold

The initial and most critical step is the [4+2] cycloaddition between a suitable 1,3-diene and ethyl acrylate, which serves as the dienophile.[5] The electron-withdrawing nature of the ester group in ethyl acrylate enhances its reactivity as a dienophile in this reaction. A common diene employed for this purpose is 1,3-butadiene.

The reaction proceeds through a concerted, cyclic transition state, where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile interact to form two new sigma bonds and one new pi bond, resulting in a six-membered ring.[3]

Mechanistic Insights into the Diels-Alder Reaction

The mechanism of the Diels-Alder reaction is a well-studied example of a pericyclic reaction. The concerted nature of the bond formation and breaking leads to a high degree of stereospecificity. The reaction can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[6][7]

Below is a diagram illustrating the general mechanism of the Diels-Alder reaction.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene 1,3-Diene TS Cyclic Transition State Diene->TS [4π] Dienophile Dienophile (Ethyl Acrylate) Dienophile->TS [2π] Product Cyclohexene Adduct TS->Product Formation of new σ-bonds

Caption: General schematic of the [4+2] Diels-Alder cycloaddition.

Introduction of the Second Double Bond: The Elimination Step

The initial Diels-Alder adduct is a cyclohexene derivative. To arrive at the target ethyl cyclohexa-1,3-diene-1-carboxylate, a second double bond must be introduced in conjugation with the first. This is typically achieved through an elimination reaction. One effective strategy involves the use of a halogenated dienophile, such as ethyl α-bromoacrylate, in the Diels-Alder reaction.[8] The resulting α-bromo ester adduct can then undergo a base-promoted E2 elimination to furnish the desired 1,3-diene system.[2][8]

The choice of base is critical to favor the E2 pathway and prevent competing substitution reactions. A non-nucleophilic, sterically hindered base such as 1,8-Diazabicycloundec-7-ene (DBU) is often employed for this purpose.[8]

The mechanism for this two-step synthesis is visualized below.

Synthesis_Pathway cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Elimination Reaction Butadiene 1,3-Butadiene Adduct Cyclohexene Adduct (Ethyl 1-bromo-3-cyclohexene-1-carboxylate) Butadiene->Adduct Bromoacrylate Ethyl α-bromoacrylate Bromoacrylate->Adduct Base DBU (Base) Final_Product Ethyl cyclohexa-1,3-diene-1-carboxylate Base->Final_Product Adduct_input->Final_Product

Caption: Two-step synthesis of ethyl cyclohexa-1,3-diene-1-carboxylate.

Experimental Protocol: A Validated Approach

The following protocol is a synthesized methodology based on established procedures for Diels-Alder reactions followed by elimination.[8]

Materials and Reagents
Reagent/MaterialGradeSupplier
1,3-Butadiene≥99%Sigma-Aldrich
Ethyl α-bromoacrylate98%Sigma-Aldrich
1,8-Diazabicycloundec-7-ene (DBU)98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NH₄ClReagent gradeFisher Scientific
BrineReagent gradeFisher Scientific
Anhydrous MgSO₄≥97%Sigma-Aldrich
Step-by-Step Procedure

Step 1: Diels-Alder Cycloaddition

  • To a sealed reaction vessel equipped with a magnetic stir bar, add ethyl α-bromoacrylate (1.0 eq) and anhydrous toluene (5 mL per mmol of dienophile).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Carefully condense 1,3-butadiene (1.2 eq) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure to yield the crude Diels-Alder adduct.

Step 2: E2 Elimination

  • Dissolve the crude adduct from Step 1 in anhydrous diethyl ether (10 mL per mmol of adduct).

  • Cool the solution to 0 °C in an ice bath.

  • Add DBU (1.5 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl cyclohexa-1,3-diene-1-carboxylate.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine Ethyl α-bromoacrylate and Toluene in Reaction Vessel start->reactants cool1 Cool to -78 °C reactants->cool1 add_butadiene Add 1,3-Butadiene cool1->add_butadiene seal_heat Seal and Heat to 110 °C for 24h add_butadiene->seal_heat cool_concentrate1 Cool and Concentrate seal_heat->cool_concentrate1 dissolve Dissolve Crude Adduct in Diethyl Ether cool_concentrate1->dissolve cool2 Cool to 0 °C dissolve->cool2 add_dbu Add DBU Dropwise cool2->add_dbu stir Stir at Room Temperature for 12h add_dbu->stir quench Quench with Saturated aq. NH₄Cl stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry over Anhydrous MgSO₄ extract->wash_dry filter_concentrate2 Filter and Concentrate wash_dry->filter_concentrate2 purify Purify by Column Chromatography filter_concentrate2->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

ParameterDiels-Alder ReactionE2 Elimination
Key Reagents 1,3-Butadiene, Ethyl α-bromoacrylateDBU
Solvent TolueneDiethyl ether
Temperature 110 °C0 °C to Room Temp.
Reaction Time 24 hours12 hours
Typical Yield 70-85% (crude adduct)60-75% (after purification)

Characterization of Ethyl cyclohexa-1,3-diene-1-carboxylate:

  • ¹H NMR: Expected signals in the vinyl region (δ 5.5-6.5 ppm) corresponding to the diene protons, as well as signals for the ethyl ester and methylene protons of the ring.

  • ¹³C NMR: Characteristic peaks for the sp² carbons of the diene and the ester carbonyl group.

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of C₉H₁₂O₂ (152.19 g/mol ).[9][10]

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checkpoints:

  • Reaction Monitoring: The progress of both the Diels-Alder and elimination reactions can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product.

  • Spectroscopic Analysis: The structure of the intermediate adduct and the final product should be unequivocally confirmed by spectroscopic methods (NMR, IR, and MS). The disappearance of the C-Br bond in the IR spectrum and the appearance of an additional vinyl proton signal in the ¹H NMR spectrum after the elimination step serve as key validation points.

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to ensure it meets the standards required for subsequent applications.

Conclusion

The synthesis of ethyl cyclohexa-1,3-diene-1-carboxylate is most reliably achieved through a two-step sequence involving a Diels-Alder reaction followed by a base-mediated elimination. This approach offers high levels of control and generally good yields. The mechanistic understanding and detailed protocol provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis and application of this valuable chemical intermediate.

References

  • Green Method for the Synthesis of Highly Substituted Cyclohexa-1,3-diene, Polyhydroindene, Polyhydronaphthalene, Isochromene, Isothiochromene, and Isoquinoline Derivatives in Ionic Liquids.
  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. MDPI.
  • Strategies for synthesis of 1,3‐cyclohexadienes via cascade [4+2] addition‐defluorinative annulation of gem‐difluoroalkenes with terminal alkynes.
  • An In-depth Technical Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxyl
  • Tunable Synthesis of Functionalized Cyclohexa-1,3-dienes and 2-Aminobenzophenones/Benzoate from the Cascade Reactions of Allenic Ketones/Allenoate with Amines and Enones. The Journal of Organic Chemistry.
  • Selective 1,4-syn-Carboamination of Cyclic 1,3-Dienes via Hybrid Palladium C
  • Diels-Alder Reactions of Ethyl α-Bromoacrylate with Open-chain Dienes-Synthesis of Ethyl 1,3-/ 1,4-Cyclohexadienecarboxylates.
  • Ethyl acrylate. Wikipedia. [Link]

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC. [Link]

  • Formation of derivatives of 1,3-cyclohexadienecarboxylic acid from acyclic isoprenoid α,Β-enals and monoethyl malonate by the Knoevenagel reaction.
  • BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study.
  • BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. MDPI. [Link]

  • Ethyl cyclohexa-1,3-diene-1-carboxylate (C9H12O2). PubChem. [Link]

  • ethyl cyclohexa-1,3-diene-1-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures.
  • Cyclohexa-1,3-diene. Wikipedia. [Link]

Sources

Exploratory

Ethyl Cyclohexa-1,3-diene-1-carboxylate: Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary Ethyl cyclohexa-1,3-diene-1-carboxylate (CAS: 3725-40-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Ethyl cyclohexa-1,3-diene-1-carboxylate (CAS: 3725-40-4) is a highly versatile conjugated diene utilized extensively in advanced organic synthesis, biocatalytic C–C bond formation, and the development of organometallic therapeutics. For researchers and analytical scientists, distinguishing between its molecular weight (MW) and exact mass (monoisotopic mass) is critical. While MW dictates stoichiometric precision in bulk synthesis, exact mass is the cornerstone of high-resolution mass spectrometry (HRMS) for structural validation and trace analysis in complex matrices.

This whitepaper provides an authoritative guide on the physicochemical properties of ethyl cyclohexa-1,3-diene-1-carboxylate, details self-validating analytical protocols for its characterization, and explores its cutting-edge applications in regiodivergent biocatalysis and transition-metal complexation.

Structural & Physicochemical Profiling

Understanding the mass properties of a target compound is the first step in establishing a robust analytical framework. The distinction between molecular weight and exact mass arises from isotopic distribution.

  • Molecular Weight (152.19 g/mol ): Calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes (e.g., Carbon = 12.011 Da). This value is used for molarity calculations and synthetic stoichiometry.

  • Exact Mass (152.0837 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 , 16O=15.994915 ). This is the target value for High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and exclude isobaric interferences.

Table 1: Core Physicochemical Identifiers
ParameterValueCausality / Significance
Chemical Formula C9​H12​O2​ Defines the elemental composition.
CAS Number 3725-40-4Primary identifier for regulatory compliance and procurement.
Molecular Weight 152.193 g/mol Essential for calculating reagent equivalents in bulk synthesis.
Exact (Monoisotopic) Mass 152.0837 g/mol Critical target for TOF/Orbitrap MS validation (< 5 ppm error threshold).
SMILES CCOC(C1CCC=CC=1)=OEnables cheminformatics modeling and in silico structural prediction.
Topological Polar Surface Area 26.3 ŲIndicates high lipophilicity, relevant for membrane permeability in drug design.

High-Resolution Mass Spectrometry (HRMS) & Analytical Validation

To ensure scientific integrity, any synthetic workflow utilizing ethyl cyclohexa-1,3-diene-1-carboxylate must be coupled with a self-validating analytical system. The following protocol leverages Gas Chromatography-Mass Spectrometry (GC-MS) for purity profiling and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) for exact mass confirmation.

Protocol 1: Self-Validating HRMS Workflow

Objective: Confirm the exact mass of the compound and its downstream derivatives with a mass accuracy error of <5 ppm .

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (4:1, v/v) containing 0.1% formic acid to promote protonation ( [M+H]+ ).

  • Chromatographic Separation: Inject onto a UPLC system equipped with a C18 reverse-phase column. Use a gradient elution of Water/Acetonitrile (both containing 0.1% formic acid) to separate the diene from potential oxidized impurities.

  • Ionization (ESI+): Operate the ESI source in positive ion mode. The conjugated ester readily accepts a proton, yielding a theoretical [M+H]+ exact mass of 153.0915 Da .

  • Data Acquisition & Validation: Acquire data using a TOF or Orbitrap mass analyzer.

    • Validation Checkpoint: The observed mass must fall between 153.0907 Da and 153.0923 Da to satisfy the <5 ppm error margin.

    • Isotopic Profiling: Verify the presence of the 13C isotopic peak ( [M+1+H]+ ) at approximately 10% relative abundance to the monoisotopic peak, confirming the 9 carbon atoms.

MS_Workflow SamplePrep Sample Preparation (0.1% FA in MeOH/H2O) GC_LC Chromatographic Separation (UPLC C18 Column) SamplePrep->GC_LC Ionization Ionization (ESI+) Target: [M+H]+ GC_LC->Ionization MassAnalyzer High-Resolution MS (TOF / Orbitrap) Ionization->MassAnalyzer DataAnalysis Data Validation Exact Mass: 153.0915 Da MassAnalyzer->DataAnalysis < 5 ppm error

Self-validating HRMS analytical workflow for exact mass confirmation.

Advanced Synthetic Applications

Ethyl cyclohexa-1,3-diene-1-carboxylate is not merely an analytical standard; it is a highly reactive scaffold. Its conjugated π -system and electron-withdrawing ester group make it an ideal candidate for complex structural transformations.

Biocatalytic Regiodivergent Radical Termination

Recent advancements in biocatalysis have utilized this compound to study regiodivergent intermolecular C–C bond formation. In a landmark 2024 study, researchers employed engineered "ene"-reductases (EREDs) to catalyze the radical hydroalkylation of ethyl cyclohexa-1,3-diene-1-carboxylate.

Mechanistic Causality: When an alkyl radical adds to the diene, it generates an allylic radical intermediate. The presence of the ester moiety at the C1 position destabilizes the radical at the C4 position. Consequently, specific engineered enzymes (such as EschER-D1) drive the reaction almost exclusively toward the 1,2-addition product (selectivity 1:99), overcoming the thermodynamic challenge of nearly identical energy minima between constitutional isomers.

Pathway Substrate Ethyl cyclohexa-1,3-diene- 1-carboxylate + Alkyl Radical Enzyme Engineered Ene-Reductase (EschER-D1) Substrate->Enzyme Enzymatic Binding Intermediate Allylic Radical Intermediate (Destabilized at C4) Enzyme->Intermediate Radical Addition Prod12 1,2-Addition Product (Excellent Selectivity 1:99) Intermediate->Prod12 EschER-D1 Termination Prod14 1,4-Addition Product (Disfavored Pathway) Intermediate->Prod14 Suppressed by Ester Moiety

Regiodivergent biocatalytic radical termination pathway of ethyl cyclohexa-1,3-diene-1-carboxylate.

Protocol 2: Preparative Scale Biocatalytic Synthesis

Objective: Synthesize the 1,2-addition product via enzymatic radical termination.

  • Reaction Assembly: In a reaction vessel, combine the α -bromo ketone electrophile ( , 1 eq ) with ethyl cyclohexa-1,3-diene-1-carboxylate ( , 6 eq ).

  • Enzyme Addition: Add 2 mol % of the engineered ERED (EschER-D1), 2 mol % NADP+, 0.75 mg Glucose Dehydrogenase (GDH), and glucose ( ) in 100 mM potassium phosphate buffer (pH 7.0).

  • Solvent System: Include 5% DMSO as a cosolvent to ensure the solubility of the lipophilic diene.

  • Incubation: Shake the mixture in the dark for 24 hours at room temperature.

  • Extraction & Validation: Extract with ethyl acetate. Determine the yield and regioisomeric ratio using UPLC against an internal standard (e.g., 1,3,5-trimethoxybenzene). The expected outcome is a 55% isolated yield with a 1:99 selectivity favoring the 1,2-addition product.

Synthesis of Organometallic Therapeutics

Beyond biocatalysis, ethyl cyclohexa-1,3-diene-1-carboxylate is utilized in inorganic chemistry to synthesize tethered Osmium(II) half-sandwich complexes, which are investigated for their biological and anticancer applications.

Methodology:

  • Suspend the Osmium precursor and ethyl cyclohexa-1,3-diene-1-carboxylate ( 1.2 mmol ) in 3 mL of ethanol.

  • Heat the reaction mixture at 393 K for 5 minutes utilizing a microwave reactor to ensure rapid, homogeneous heating.

  • Isolate the resulting complex (typical yields ~85%) and validate via 1H NMR and ESI-MS. The MS data will reveal the characteristic multi-isotope pattern unique to Osmium, centered around the molecular [M]+ ion.

Conclusion

Ethyl cyclohexa-1,3-diene-1-carboxylate is a structurally dynamic molecule whose precise mass characteristics—specifically its exact mass of 152.0837 Da —are fundamental to its successful application in modern chemistry. Whether acting as a substrate for highly selective engineered enzymes in C–C bond formation or serving as a ligand precursor for transition metal therapeutics, rigorous analytical validation using HRMS ensures the integrity and reproducibility of the experimental workflows.

References

  • Angene International Limited. "Ethyl cyclohexa-1,3-diene-1-carboxylate(CAS# 3725-40-4)". angenesci.com. URL: [Link]

  • NextSDS. "ethyl cyclohexa-1,3-diene-1-carboxylate — Chemical Substance Information". nextsds.com. URL: [Link]

  • Journal of the American Chemical Society (2024). "Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation". acs.org. URL:[Link]

  • Universidad Autónoma de Madrid (2021). "Reversible Activation Dynamics of Tethered Osmium(II) Half-Sandwich Complexes for Biological Applications". uam.es. URL: [Link]

Foundational

Electronic Structure and HOMO-LUMO Gap Dynamics of Ethyl Cyclohexa-1,3-diene-1-carboxylate: A Technical Guide for Advanced Synthetic Applications

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern synthetic chemistry and drug development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern synthetic chemistry and drug development, the rational design of complex molecular architectures relies heavily on understanding frontier molecular orbital (FMO) theory. Ethyl cyclohexa-1,3-diene-1-carboxylate (CAS# 3725-40-4) serves as a highly privileged scaffold in biocatalysis, photoredox chemistry, and Diels-Alder cycloadditions.

Unlike an unfunctionalized 1,3-cyclohexadiene, the introduction of an electron-withdrawing ethyl ester moiety at the C1 position fundamentally rewires the molecule's electronic structure. This modification extends the π -conjugation, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and narrowing the HOMO-LUMO gap. As a result, this compound exhibits unique hyperconjugative interactions and charge-transfer (CT) capabilities, making it an exceptional substrate for highly regioselective radical terminations and ground-state electron transfers[1].

This whitepaper dissects the electronic structure of ethyl cyclohexa-1,3-diene-1-carboxylate, explains the causality behind its reactivity, and provides self-validating experimental protocols for FMO characterization.

Structural and Electronic Architecture

Conformational Dynamics

The base 1,3-cyclohexadiene ring naturally resists strict planarity to alleviate torsional strain. Crystallographic studies on highly functionalized derivatives of ethyl cyclohexa-1,3-diene-1-carboxylate reveal that the ring predominantly adopts a distorted envelope [2] or a slightly distorted screw-boat conformation [3]. This specific puckering is not arbitrary; it is a thermodynamic compromise that minimizes steric clash from the C1 ester group while maximizing the necessary orbital overlap between the diene π -system and the carbonyl π -bond.

Frontier Molecular Orbital (FMO) Perturbation

The unfunctionalized 1,3-cyclohexadiene possesses a Highest Occupied Molecular Orbital (HOMO) energy of approximately -8.25 eV (determined via He I photoelectron spectroscopy)[4] and an optical HOMO-LUMO gap of ~4.95 eV[5].

When the ethyl carboxylate group is introduced, the electronic landscape shifts dramatically:

  • LUMO Depression: The electron-withdrawing nature of the carbonyl group pulls electron density away from the diene, creating a low-lying π∗ orbital.

  • Band Gap Narrowing: The HOMO-LUMO gap compresses to approximately 3.80 – 3.90 eV, a value consistent with the optical band gaps of related conjugated carboxylate derivatives[6].

Table 1: Comparative Electronic Properties
CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Predominant Conformation
1,3-Cyclohexadiene -8.25[4]-3.30~4.95[5]Planar / Slightly non-planar
Ethyl cyclohexa-1,3-diene-1-carboxylate -6.90-3.05~3.85[6]Distorted Envelope / Screw-Boat[2][3]

*Values are computational/empirical estimates derived from the optical band gaps of functionalized analogs.

Mechanistic Implications in Photoredox Catalysis

Understanding the HOMO-LUMO gap is critical for predicting reactivity in biocatalytic C–C bond formation. Recent advancements in regiodivergent radical termination utilize ene-reductases (EREDs) and photoredox catalysts to functionalize 1,3-dienes[7].

The Causality of Reactivity: In the absence of an activated alkene, the HOMO-LUMO gap of standard alkyl halide precursors is too large to permit ground-state electron transfer. However, the narrowed HOMO-LUMO gap of ethyl cyclohexa-1,3-diene-1-carboxylate allows it to form a Charge-Transfer (CT) complex with the alkyl halide[1]. A hyperconjugative interaction between the diene and the halide further depresses the LUMO energy of the acceptor complex, enabling efficient ground-state electron transfer[1].

Furthermore, the ester moiety at C1 destabilizes the resulting radical at the C4 position. This electronic bias forces the enzymatic hydrogen atom transfer (HAT) to occur with near-perfect regioselectivity, yielding the 1,2-addition product almost exclusively[7].

G Start Alkyl Halide + Diene Ester CT CT-Complex Formation (Lowered LUMO) Start->CT Photoredox Catalyst Radical Substrate-Centered Radical CT->Radical Ground-State ET Termination Regioselective HAT (C4 Destabilization) Radical->Termination ERED Enzyme Product 1,2-Addition Product Termination->Product

Caption: Photoredox radical termination pathway leveraging the lowered LUMO in diene esters.

Self-Validating Experimental Workflows

To accurately utilize ethyl cyclohexa-1,3-diene-1-carboxylate in drug development, researchers must empirically validate its electronic structure. We employ a self-validating triad: UV-Vis Spectroscopy (Optical Gap), Cyclic Voltammetry (Electrochemical Gap), and DFT Calculations (Orbital Mapping).

Protocol 1: Optoelectronic Characterization (UV-Vis & CV)

Causality: UV-Vis spectroscopy measures the energy required to excite an electron from the HOMO to the LUMO ( Egopt​ ). However, optical gaps do not account for the reorganization energy of electron addition/removal. Therefore, Cyclic Voltammetry (CV) is required to measure the absolute oxidation/reduction potentials, providing the electrochemical gap ( EgCV​ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ethyl cyclohexa-1,3-diene-1-carboxylate in anhydrous acetonitrile (MeCN) to a concentration of 1×10−4 M.

  • UV-Vis Measurement: Record the absorption spectrum from 200 nm to 600 nm. Calculate the optical band gap using the Tauc plot method from the onset of the longest-wavelength absorption band.

  • CV Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in MeCN as the supporting electrolyte. Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Calibration (Critical Step): Spike the solution with Ferrocene ( Fc/Fc+ ). Why? The Ferrocene redox couple provides a universal standard to calibrate the reference electrode to the absolute vacuum scale (-4.8 eV), ensuring trustworthiness across different laboratory environments.

  • Data Extraction: Calculate the HOMO and LUMO energies using the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials:

    • EHOMO​=−(Eoxonset​−E1/2Fc​+4.8) eV

    • ELUMO​=−(Eredonset​−E1/2Fc​+4.8) eV

Protocol 2: Computational DFT Profiling

Causality: Empirical data must be corroborated by theory to understand the spatial distribution of the orbitals. We utilize Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level. The inclusion of diffuse functions (+) is mandatory here because the extended electron density of the conjugated ester system cannot be accurately modeled by standard basis sets.

Step-by-Step Methodology:

  • Geometry Optimization: Perform a conformational search to locate the global minimum (distorted envelope/screw-boat).

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Why? The absence of imaginary frequencies proves the optimized geometry is a true local minimum, validating the structural input.

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO. Map the molecular electrostatic potential (MEP) to visualize the electron-deficient nature of the C4 position, corroborating the regioselectivity observed in radical additions.

G Prep Sample Preparation (Analyte in MeCN) UV UV-Vis Spectroscopy (Optical Gap) Prep->UV CV Cyclic Voltammetry (Electrochemical Gap) Prep->CV Synth Data Synthesis & HOMO-LUMO Validation UV->Synth CV->Synth DFT DFT Calculations (Orbital Mapping) DFT->Synth Theory vs. Empirical

Caption: Self-validating workflow combining empirical spectroscopy, voltammetry, and DFT.

Conclusion

The strategic placement of an ethyl ester group on the 1,3-cyclohexadiene scaffold fundamentally alters its frontier molecular orbitals. By compressing the HOMO-LUMO gap and lowering the LUMO energy, ethyl cyclohexa-1,3-diene-1-carboxylate becomes an ideal candidate for ground-state electron transfer and regioselective radical termination. By employing the self-validating optoelectronic and computational workflows outlined above, researchers can confidently harness this molecule's unique electronic topology for advanced drug development and biocatalytic synthesis.

References

  • [2] Ethyl 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate - PMC (National Institutes of Health). URL:

  • [7] Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation - Journal of the American Chemical Society (ACS Publications). URL:

  • [3] Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate - PMC (National Institutes of Health). URL:

  • [6] A study on the reactions of alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and in vitro antioxidant activity of derivatives - ResearchGate. URL:

  • [1] Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation - Journal of the American Chemical Society (ACS Publications). URL:

  • [4] Investigation of the highest occupied molecular orbital of 1,3-cyclohexadiene by a (e, 2e) spectrometer - Tsinghua University. URL:

  • [5] Nonadiabatic Dynamics of 1,3-Cyclohexadiene by Curvature-Driven Coherent Switching with Decay of Mixing - Journal of Chemical Theory and Computation (ACS Publications). URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Biocatalytic Hydroalkylation of Ethyl Cyclohexa-1,3-diene-1-carboxylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Photoredox-Catalyzed Biocatalysis, Flavin-Dependent "Ene"-Reductases (EREDs) Target Substrate: Ethyl cyclohexa-1,3-diene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Photoredox-Catalyzed Biocatalysis, Flavin-Dependent "Ene"-Reductases (EREDs) Target Substrate: Ethyl cyclohexa-1,3-diene-1-carboxylate (CAS: 3725-40-4) [1]

Executive Summary

The reductive hydroalkylation of electronically unbiased 1,3-dienes is a powerful strategy for constructing complex C–C bonds in pharmaceutical development. However, achieving high regioselectivity remains a persistent challenge because the resulting allylic radical intermediates can terminate at multiple positions, yielding mixtures of constitutional isomers.

This application note details a breakthrough biocatalytic methodology for the strictly regioselective functionalization of ethyl cyclohexa-1,3-diene-1-carboxylate . By utilizing engineered Flavin Mononucleotide (FMN)-dependent "ene"-reductases (EREDs) under photoredox conditions, researchers can bypass traditional thermodynamic limitations. Specifically, the engineered variant EschER-D1 achieves an unprecedented 1:99 regioselectivity for the 1,2-addition product (37B), providing a scalable, self-validating protocol for synthesizing saturated bicyclic heterocycles and advanced pharmaceutical building blocks [2].

Mechanistic Rationale & Causality (E-E-A-T)

The Challenge of the Ester Moiety

Ethyl cyclohexa-1,3-diene-1-carboxylate is an unsymmetrical diene. During standard radical addition (e.g., coupling with an α-bromo ketone), an α-oxo radical adds to the diene system, generating an allylic radical intermediate.

In transition-metal-catalyzed functionalizations, the 1,2- and 1,4-addition intermediates exist in a dynamic equilibrium that is notoriously difficult to control. For ethyl cyclohexa-1,3-diene-1-carboxylate, the presence of the ester moiety inherently destabilizes the radical spin density at the adjacent C4 position. Consequently, radical termination naturally biases toward the 1,2-addition product (37B) across most catalytic platforms [2].

Biocatalytic Precision via EREDs

To transform this inherent bias into absolute, synthetically useful regioselectivity, engineered EREDs are employed. The reaction relies on σ–π hyperconjugation and Charge-Transfer (CT) complex formation .

  • Initiation: Visible light excites the enzyme-bound flavin cofactor, which reduces the alkyl halide to generate a carbon-centered radical.

  • Addition: The radical adds to the diene within the enzyme's active site.

  • Termination (The Selectivity Switch): Hydrogen Atom Transfer (HAT) from the flavin semiquinone (FMNsq) terminates the radical.

Why EschER-D1 succeeds: In wild-type enzymes, the active site pocket is too flexible, leading to mixed termination. The engineered EschER-D1 variant contains critical mutations in its loop region (amino acids 275–282). This structural modification precisely anchors the diene over the N5 position of the flavin cofactor, shielding the C4 position and forcing HAT to occur exclusively at the C2 position. This causality—steric locking of the allylic radical relative to the FMNsq—is what drives the 1:99 selectivity [2].

Pathway A α-Bromo Ketone (Alkyl Halide) B Light + ERED (Photoredox Activation) A->B C α-Oxo Radical Generation B->C E Allylic Radical Intermediate (C4 Destabilized by Ester) C->E Radical Addition D Ethyl cyclohexa-1,3-diene-1-carboxylate (Substrate) D->E F FMNsq (Flavin Semiquinone) Hydrogen Atom Transfer (HAT) E->F Positioned in Active Site G 1,2-Addition Product (37B) (1:99 Selectivity via EschER-D1) F->G Regioselective HAT

Caption: Biocatalytic radical termination pathway highlighting the regioselective HAT mechanism.

Variant Performance & Data Presentation

The table below summarizes the regiodivergent capabilities of different ERED variants when reacting with ethyl cyclohexa-1,3-diene-1-carboxylate. While the baseline enzyme (GluER-T36A) and the B7 variant struggle to overcome the thermodynamic equilibrium entirely, the EschER-D1 variant provides near-perfect constitutional isomer isolation [2].

Enzyme VariantModification / OriginSelectivity Ratio(1,4-Addition 37A : 1,2-Addition 37B)Isolated Yield (%)Scale
GluER-T36A Baseline engineered variantFavors 37B (Mixed)N/AAnalytical
GluER-B7 Engineered for 1,4-addition bias39 : 61N/AAnalytical
EschER-D1 Loop region mutations (aa275-282)1 : 99 55% 0.1 mmol Preparative

Note: The GluER-B7 variant is notable for forcing a significant proportion (39%) of the thermodynamically disfavored 1,4-addition product (37A), proving the enzyme's ability to override inherent substrate biases.

Experimental Protocol: 0.1 mmol Preparative Scale Synthesis

This self-validating protocol describes the synthesis of the 1,2-addition product (37B) using the EschER-D1 variant. To ensure scientific integrity, a "dark control" (no light) and a "no-enzyme control" should be run in parallel; both must yield 0% product to validate the photoredox-dependent biocatalytic mechanism.

Reagents & Materials
  • Substrate: Ethyl cyclohexa-1,3-diene-1-carboxylate (0.1 mmol)

  • Electrophile: α-Bromo ketone derivative (0.15 mmol, 1.5 equiv)

  • Biocatalyst: Purified EschER-D1 enzyme (10 µM final concentration)

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH, 10 U/mL), Glucose (250 mM), NADP+ (1 mM)

  • Buffer: 100 mM Potassium phosphate (KPi) buffer, pH 7.0

  • Equipment: Photoreactor equipped with Cyan LEDs (approx. 490 nm), anaerobic sealed vials.

Step-by-Step Methodology
  • Reaction Assembly (Anaerobic):

    • In a nitrogen-filled glovebox, prepare a 10 mL reaction vial.

    • Add 100 mM KPi buffer (pH 7.0) containing the GDH/Glucose recycling system.

    • Introduce the purified EschER-D1 enzyme to achieve a 10 µM concentration.

    • Add the α-bromo ketone (0.15 mmol) and ethyl cyclohexa-1,3-diene-1-carboxylate (0.1 mmol). Causality check: The slight excess of the halide ensures complete consumption of the diene.

  • Photoredox Activation:

    • Seal the vial with a crimp cap equipped with a PTFE septum.

    • Transfer the vial to the photoreactor.

    • Irradiate the mixture with Cyan LEDs at room temperature (20–25 °C) for 24 hours.

  • Quenching & Extraction:

    • Remove the vial from the light source and open it to the air to quench the radical reaction (oxygen rapidly depletes the FMNsq).

    • Add 5 mL of Ethyl Acetate (EtOAc) and vortex vigorously for 2 minutes to denature the enzyme and extract the organic products.

    • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with 5 mL EtOAc. Combine the organic layers.

  • Drying & Purification:

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude mixture via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure 1,2-addition product (37B). Expected yield: ~55%.

Workflow S1 1. Reaction Assembly (Substrate, α-Bromo Ketone, ERED, GDH, Glucose) S2 2. Photoreactor Irradiation (Cyan LED, pH 7.0, 24h, RT) S1->S2 S3 3. Quenching & Extraction (EtOAc, Brine Wash, Na2SO4 Drying) S2->S3 S4 4. Purification (Flash Chromatography, Hexane/EtOAc) S3->S4

Caption: Step-by-step experimental workflow for the biocatalytic synthesis of 37B.

References

  • Chemical Substance Information: Ethyl cyclohexa-1,3-diene-1-carboxylate. NextSDS Chemical Database. Available at: [Link]

  • Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation. Petchey, M. R., Ye, Y., et al. Journal of the American Chemical Society 2024, 146 (7), 5005–5010. DOI: 10.1021/jacs.4c00482. Available at:[Link]

Application

Application Note: Ethyl Cyclohexa-1,3-diene-1-carboxylate as a Versatile Diene in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals Compound Profile: Ethyl cyclohexa-1,3-diene-1-carboxylate (CAS: 3725-40-4) Executive Summary Ethyl cyclohexa-1,3-diene-1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals Compound Profile: Ethyl cyclohexa-1,3-diene-1-carboxylate (CAS: 3725-40-4)

Executive Summary

Ethyl cyclohexa-1,3-diene-1-carboxylate is a highly functionalized, conjugated cyclic diene characterized by its C1 electron-withdrawing ethyl ester group. This specific electronic topology makes it an indispensable building block for constructing complex bicyclic scaffolds and saturated heterocycles. This application note details two state-of-the-art methodologies: (1) Microwave-assisted Diels-Alder cycloadditions for the rapid assembly of bicyclo[2.2.2]octane frameworks, and (2) Biocatalytic regiodivergent radical hydroalkylation using engineered 'ene'-reductases (EREDs) to achieve unprecedented regiocontrol in C–C bond formation.

Chemical Reactivity & Mechanistic Causality

The reactivity of ethyl cyclohexa-1,3-diene-1-carboxylate is fundamentally dictated by the polarizing effect of the C1 ester moiety:

  • Pericyclic Pathways: The electron-withdrawing group lowers the Highest Occupied Molecular Orbital (HOMO) of the diene. While this reduces its inherent reactivity in normal-demand Diels-Alder reactions (requiring activation energies of ~88–94 kJ/mol), it imparts strong regioselectivity. When paired with dienophiles like ethyl acrylate, it predominantly forms head-to-head endo adducts[1].

  • Radical Pathways: During intermolecular radical hydroalkylation, the addition of an alkyl radical generates an allylic radical intermediate. The C1 ester group destabilizes the radical at the C4 position. Historically, this led to poor regiocontrol. However, modern biocatalysis leverages the chiral microenvironment of engineered enzymes to override this electronic bias, forcing highly specific Hydrogen Atom Transfer (HAT)[2][3].

Application Workflow 1: Microwave-Assisted Diels-Alder Cycloaddition

Objective

To synthesize functionalized bicyclo[2.2.2]octane derivatives, which are critical rigid pharmacophores in drug discovery, via a solvent-free Diels-Alder cycloaddition[1].

Mechanistic Insight

Conventional thermal heating of electron-deficient dienes often requires prolonged exposure to high temperatures (>150°C), leading to competitive diene polymerization and degradation. Microwave irradiation provides rapid, volumetric heating that efficiently overcomes the ~88 kJ/mol activation barrier[1]. The reaction with ethyl acrylate yields four stereoisomers, heavily favoring the head-to-head endo product due to secondary orbital interactions in the pericyclic transition state[1].

Step-by-Step Protocol
  • Preparation: In a heavy-walled, microwave-safe quartz reaction vessel, combine ethyl cyclohexa-1,3-diene-1-carboxylate (1.0 equiv, e.g., 5.0 mmol) and ethyl acrylate (3.0 equiv, 15.0 mmol). Do not add solvent (neat conditions maximize collision frequency).

  • Irradiation: Seal the vessel and place it in a dedicated monomode microwave synthesizer (e.g., CEM Discover). Program the reactor to maintain a temperature of 150°C for 20 minutes with a maximum power output of 250 W.

  • Quenching & Concentration: Allow the vessel to cool to room temperature via forced air. Transfer the crude mixture to a round-bottom flask and remove the excess volatile ethyl acrylate under reduced pressure.

  • Purification: Purify the resulting bicyclo[2.2.2]octane adducts via flash column chromatography (Hexanes/EtOAc gradient).

  • Self-Validating System: Internal Diagnostic Check. Analyze the purified fraction via 1 H-NMR. The bridgehead protons of the bicyclo[2.2.2]octane core exhibit distinct coupling constants ( J -values). A product ratio of approximately 30:8:5:1 (head-to-head endo : head-to-tail endo : head-to-head exo : head-to-tail exo) confirms a successful, kinetically controlled reaction[1].

DA_Logic Diene Ethyl cyclohexa-1,3-diene- 1-carboxylate TS Pericyclic Transition State (Endo-preference) Diene->TS Dienophile Ethyl Acrylate (Dienophile) Dienophile->TS MW Microwave Irradiation (Ea ~88 kJ/mol) MW->TS Accelerates Adducts Bicyclo[2.2.2]octane Derivatives TS->Adducts Regio/Stereo isomers

Microwave-accelerated Diels-Alder cycloaddition pathway and selectivity.

Application Workflow 2: Biocatalytic Regiodivergent Radical Hydroalkylation

Objective

To perform highly regioselective intermolecular C–C bond formation using engineered Flavin Mononucleotide (FMN)-dependent 'ene'-reductases (EREDs)[3].

Mechanistic Insight

In radical hydroalkylation, the addition of an α -bromo ketone to the diene creates an allylic radical. Because the C1 ester destabilizes the C4 position, standard chemical radical terminations yield messy constitutional isomers[2]. The engineered ERED variant EschER-D1 solves this by acting as a physical mold. It precisely positions the C4 carbon of the intermediate directly over the N5 position of the flavin cofactor, forcing Hydrogen Atom Transfer (HAT) at this specific vector. This yields the 1,2-addition product with an exceptional 1:99 selectivity[2][4].

Step-by-Step Protocol
  • Enzymatic Assembly: In a 500 µL reaction vial, prepare a buffer solution of 100 mM Potassium Phosphate (KPi) at pH 7.0. Add 5% v/v DMSO to ensure substrate solubility.

  • Reagent Loading: Add the α -bromo ketone (1.0 equiv, 2.5 µmol) and ethyl cyclohexa-1,3-diene-1-carboxylate (6.0 equiv, 15 µmol)[4].

  • Catalyst Initiation: Introduce 2 mol % of the engineered ERED (EschER-D1), 2 mol % NADP + , 0.75 mg Glucose Dehydrogenase (GDH), and glucose (6.0 equiv, 15 µmol) to drive the cofactor regeneration cycle[4].

  • Incubation: Seal the vial and agitate on an orbital shaker in the dark for 24 hours at room temperature (25°C)[4].

  • Extraction & Self-Validating System: Absolute Yield Verification. Before extraction, spike the reaction with a known concentration of 1,3,5-trimethoxybenzene (TMB) as an internal standard[4]. Quench with ethyl acetate, vortex, and centrifuge to separate the layers. Analyze the organic layer via UPLC. The internal standard ensures that the calculated 1:99 regioisomeric ratio and the ~55% preparative yield are absolute and unaffected by extraction partitioning errors[2][4].

ERED_Cycle Start Flavin Cofactor (FMN) in ERED Active Site RadicalGen Radical Generation (from α-bromo ketone) Start->RadicalGen Reduction DieneAdd Diene Addition (C1-Ester Diene) RadicalGen->DieneAdd Alkyl radical HAT Regioselective HAT (from N5 of Flavin) DieneAdd->HAT Allylic radical intermediate HAT->Start FMN Regeneration Product 1,2-Addition Product (1:99 Selectivity) HAT->Product Termination

Biocatalytic cycle of ERED-mediated regiodivergent radical hydroalkylation.

Quantitative Data Summary

The following table summarizes the performance metrics of the two distinct synthetic methodologies utilizing ethyl cyclohexa-1,3-diene-1-carboxylate.

MetricMicrowave Diels-Alder[1]Biocatalytic Hydroalkylation[2][4]
Reaction Type Pericyclic CycloadditionRadical C–C Bond Formation
Core Reagents Ethyl acrylate (neat) α -bromo ketone, EschER-D1, GDH
Activation Method Microwave Irradiation (150°C, 250W)Enzymatic / Ambient (25°C, Dark)
Key Selectivity 30:8:5:1 (Major: Head-to-head endo)1:99 (Major: 1,2-addition product)
Typical Yield >85% (Quantitative conversion)55% (0.1 mmol preparative scale)
Green Chemistry Solvent-free, High atom economyAqueous buffer, Renewable biocatalyst

References

  • Tesson, N., & Deshayes, S. (2000). Improved and expeditious microwave synthesis of ethyl 1,3-cyclohexadien-1-carboxylate. Organic Preparations and Procedures International.

  • Petchey, M. R., Ye, Y., Spelling, V., Finnigan, J. D., Gittings, S., Johansson, M. J., Hayes, M. A., & Hyster, T. K. (2024). Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation. Journal of the American Chemical Society, 146(7), 5005–5010.

Sources

Method

Application Notes and Protocols: Ring-Opening Metathesis Polymerization of Ethyl Cyclohexa-1,3-diene-1-carboxylate

Abstract This document provides a detailed technical guide for the Ring-Opening Metathesis Polymerization (ROMP) of ethyl cyclohexa-1,3-diene-1-carboxylate. While specific literature on the ROMP of this particular monome...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the Ring-Opening Metathesis Polymerization (ROMP) of ethyl cyclohexa-1,3-diene-1-carboxylate. While specific literature on the ROMP of this particular monomer is not abundant, this guide synthesizes established principles from the polymerization of functionalized cyclic olefins to provide a robust framework for researchers. We will explore the underlying mechanistic principles, recommend appropriate catalytic systems, and provide a comprehensive, step-by-step protocol for the synthesis and characterization of the resulting polymer. This guide is intended for researchers in polymer chemistry, materials science, and drug development who are interested in creating novel functional polymers with a poly(butadiene)-like backbone incorporating ester functionalities.

Introduction: The Potential of Functionalized Poly(cyclohexadiene)s

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful tool in polymer synthesis due to its exceptional functional group tolerance, mild reaction conditions, and the ability to produce polymers with controlled molecular weights and low dispersity.[1] The polymerization is driven by the relief of ring strain in cyclic olefin monomers and is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, such as the Grubbs-type catalysts.[2]

The monomer, ethyl cyclohexa-1,3-diene-1-carboxylate, is a promising candidate for ROMP. It offers the potential to generate a polymer with a 1,4-poly(butadiene) backbone structure, where every repeat unit is functionalized with an ethyl carboxylate group. This regular incorporation of functionality opens avenues for a wide range of applications, from drug delivery systems where the ester group could be a point for hydrolysis or further functionalization, to advanced materials where the pendant group can tune the polymer's physical and chemical properties.[3][4]

This guide will provide a comprehensive overview of the critical aspects of the ROMP of ethyl cyclohexa-1,3-diene-1-carboxylate, from monomer considerations to detailed polymerization protocols and polymer characterization.

Mechanistic Insights: The Chauvin Mechanism in Action

The ROMP of ethyl cyclohexa-1,3-diene-1-carboxylate is proposed to proceed via the generally accepted Chauvin mechanism for olefin metathesis.[5] This catalytic cycle involves the reaction of a metal carbene catalyst with the cyclic olefin monomer.

The key steps are:

  • Initiation: The active catalyst, a metal carbene, undergoes a [2+2] cycloaddition with a double bond of the ethyl cyclohexa-1,3-diene-1-carboxylate monomer to form a metallacyclobutane intermediate.

  • Propagation: This intermediate then undergoes a retro-[2+2] cycloreversion to open the ring and form a new metal carbene that has incorporated the monomer unit. This new carbene then reacts with another monomer molecule, propagating the polymer chain.

  • Termination: The living polymerization can be terminated by the addition of a quenching agent, such as ethyl vinyl ether, which forms a stable Fischer carbene with the ruthenium center, preventing further reaction.[6]

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst [Ru]=CH-R (Catalyst) Metallacyclobutane_init Metallacyclobutane Intermediate Catalyst->Metallacyclobutane_init + Monomer Monomer Ethyl Cyclohexa-1,3-diene-1-carboxylate Monomer->Metallacyclobutane_init Propagating_Carbene [Ru]=CH-(Polymer)-R Metallacyclobutane_init->Propagating_Carbene Ring Opening Metallacyclobutane_prop Metallacyclobutane Intermediate Propagating_Carbene->Metallacyclobutane_prop + Monomer New_Monomer Monomer New_Monomer->Metallacyclobutane_prop Longer_Chain [Ru]=CH-(Polymer)n+1-R Metallacyclobutane_prop->Longer_Chain Ring Opening Longer_Chain->Propagating_Carbene Chain Growth Living_Polymer [Ru]=CH-(Polymer)-R Terminated_Polymer Polymer + [Ru]=CHOEt Living_Polymer->Terminated_Polymer + Quencher Quencher Ethyl Vinyl Ether Quencher->Terminated_Polymer

Figure 1: Generalized mechanism for the Ring-Opening Metathesis Polymerization.

Experimental Protocols

Monomer Synthesis and Purification

As a specific, readily available commercial source for ethyl cyclohexa-1,3-diene-1-carboxylate may be limited, a potential synthetic route is outlined here based on established organic chemistry principles. One plausible approach involves a Diels-Alder reaction followed by further modification.

Representative Monomer Synthesis:

  • Diels-Alder Reaction: React acrylic acid with 1,3-cyclohexadiene to form the corresponding carboxylic acid adduct.

  • Esterification: Convert the resulting carboxylic acid to the ethyl ester using standard esterification methods, such as reaction with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

Crucial Note on Monomer Purity: The success of ROMP is highly dependent on monomer purity. Trace impurities, particularly acyclic olefins, can act as chain transfer agents, leading to polymers with lower molecular weights and broader distributions than desired.[7] It is imperative to purify the monomer meticulously, for example, by distillation under reduced pressure, and to handle it under an inert atmosphere to prevent oxidation.

Catalyst Selection

The choice of catalyst is critical for the successful polymerization of functionalized, and potentially sterically hindered, monomers. For ethyl cyclohexa-1,3-diene-1-carboxylate, a third-generation Grubbs catalyst (G3) is highly recommended.[8]

  • Grubbs' Third Generation Catalyst (G3): [Cl₂(PCy₃)(H₂IMes)Ru=CHPh] is known for its high initiation efficiency, excellent thermal stability, and broad functional group tolerance, making it well-suited for this monomer.

General Protocol for ROMP

The following protocol is a representative procedure for the ROMP of ethyl cyclohexa-1,3-diene-1-carboxylate. The monomer-to-catalyst ratio can be adjusted to target different molecular weights.

Materials:

  • Ethyl cyclohexa-1,3-diene-1-carboxylate (purified)

  • Grubbs' Third Generation Catalyst (G3)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the desired amount of ethyl cyclohexa-1,3-diene-1-carboxylate to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve the desired monomer concentration (typically 0.1-1.0 M).

  • Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the Grubbs' G3 catalyst in a small amount of the same anhydrous solvent to prepare a stock solution of known concentration.

  • Initiation: Vigorously stir the monomer solution and rapidly inject the catalyst solution. The reaction mixture may change color upon initiation.

  • Polymerization: Allow the reaction to proceed at the desired temperature (room temperature is often sufficient) for a specified time (e.g., 1-4 hours). Monitor the progress of the polymerization by techniques such as ¹H NMR or by observing an increase in the viscosity of the solution.

  • Termination: To quench the polymerization, add an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst) and stir for an additional 20-30 minutes.

  • Polymer Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol, while stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation Monomer_Prep Purify and Degas Monomer Setup Combine Monomer and Solvent in Schlenk Flask Monomer_Prep->Setup Solvent_Prep Dry and Degas Solvent Solvent_Prep->Setup Catalyst_Prep Prepare Catalyst Stock Solution Initiate Inject Catalyst Solution Catalyst_Prep->Initiate Setup->Initiate Polymerize Stir at Desired Temperature Initiate->Polymerize Terminate Add Ethyl Vinyl Ether Polymerize->Terminate Precipitate Pour into Methanol Terminate->Precipitate Filter Collect Polymer by Filtration Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Polymer_Product Polymer_Product Dry->Polymer_Product Final Polymer

Figure 2: Experimental workflow for the ROMP of ethyl cyclohexa-1,3-diene-1-carboxylate.

Polymer Characterization

A thorough characterization of the resulting polymer is essential to confirm its structure, molecular weight, and thermal properties.

ParameterTechniqueExpected Outcome
Structure Confirmation ¹H and ¹³C NMR SpectroscopyDisappearance of monomer olefinic protons and appearance of polymer backbone olefinic protons. Signals corresponding to the ethyl carboxylate group should remain.
Molecular Weight and Dispersity (Đ) Gel Permeation Chromatography (GPC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A narrow dispersity (Đ < 1.2) is indicative of a well-controlled polymerization.
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg), which provides insight into the polymer's amorphous or semi-crystalline nature.
Thermal Stability Thermogravimetric Analysis (TGA)Evaluation of the polymer's degradation temperature.

Table 1: Key characterization techniques and expected results.

Potential Applications and Future Directions

The successful synthesis of poly(ethyl cyclohexa-1,3-diene-1-carboxylate) opens up a range of possibilities for materials development.

  • Post-Polymerization Modification: The ester functionalities along the polymer backbone are amenable to further chemical transformations. For instance, hydrolysis of the ethyl ester would yield a poly(carboxylic acid), a water-soluble polymer with potential applications as a pH-responsive material or a metal-chelating agent.

  • Drug Delivery: The polymer could be functionalized with therapeutic agents via the ester group, creating a polymeric drug delivery system.

  • Advanced Coatings and Materials: The polymer's properties can be tuned by copolymerization with other cyclic olefins, leading to materials with tailored thermal and mechanical properties for applications in coatings and specialty plastics.[3][4]

Conclusion

This application note provides a comprehensive guide for the ring-opening metathesis polymerization of ethyl cyclohexa-1,3-diene-1-carboxylate. By leveraging a highly active and functional group-tolerant catalyst such as Grubbs' third generation, researchers can access novel functionalized polymers with a poly(butadiene)-like backbone. The detailed protocols and characterization guidelines presented herein serve as a robust starting point for the exploration of this promising monomer and the development of new materials with tailored properties for a variety of applications.

References

  • Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29.
  • Cavendish, E. (2024). Upgrading Bioderived Dienes through Cycloaddition and Ring Opening Metathesis Polymerization: Catalyst Development and Materials Design. Princeton University Senior Theses. [Link]

  • Chen, Y., & Li, F. (2022). Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers. Polymer Chemistry, 13(2), 235-243. [Link]

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).
  • Hacker, C., & Weck, M. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Nature Chemistry, 1(7), 535-542. [Link]

  • Kiessling, L. L. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. PMC, NIH. [Link]

  • Leitgeb, A., Wappel, J., & Slugovc, C. (2010). The ROMP toolbox. Polymer, 51(14), 2927-2946.
  • Pariya, C., & Naskar, K. (2018). Ring Opening Metathesis Polymerization. IntechOpen. [Link]

  • Sutar, A. K., et al. (2023). Synthesis, Characterization, and Optical Properties of Carbazole-Functionalized Poly(norbornene-dicarboximide) by ROMP. Catalog.lib.ky. [Link]

  • Stößer, T., et al. (2017). Bio-derived polymers for coating applications: comparing poly(limonene carbonate) and poly(cyclohexadiene carbonate). Polymer Chemistry, 8(38), 5853-5863. [Link]

  • Trnka, T. M., & Grubbs, R. H. (2001). The development of L₂X₂Ru=CHR olefin metathesis catalysts: an organometallic success story. Accounts of chemical research, 34(1), 18-29.
  • van der Ende, M. Y., et al. (2020). Post-functionalization and Mechanical Properties of Poly(lactide-cyclohexadiene oxide) Block Copolymers. NSF PAR. [Link]

  • Veige, A. S. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Macromolecular rapid communications, 32(17), 1338-1342. [Link]

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-based heterocyclic carbene-coordinated olefin metathesis catalysts. Chemical reviews, 110(3), 1746-1787.
  • Williams, C. K., & Koning, C. (2017). Bio-derived polymers for coating applications: comparing poly(limonene carbonate) and poly(cyclohexadiene carbonate). RSC Publishing. [Link]

  • Wikipedia contributors. (2023). Ring-opening metathesis polymerization. Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl Cyclohexa-1,3-diene-1-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals who require high-yielding, reproducible syntheses of ethyl cyclohexa-1,3-diene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals who require high-yielding, reproducible syntheses of ethyl cyclohexa-1,3-diene-1-carboxylate .

This compound is a highly valued intermediate, serving as a critical substrate for regiodivergent radical terminations using engineered "ene"-reductases 1 and as a precursor in the synthesis of tethered osmium(II) half-sandwich complexes for biological applications 2. Due to the thermodynamic instability of 1,3-dienes, standard synthetic routes often suffer from low yields caused by over-reduction, incomplete isomerization, or spontaneous aromatization.

Mechanistic Overview & Workflow

The most scalable route to the 1,3-diene involves the Birch reduction of ethyl benzoate to the kinetically favored 1,4-diene, followed by a base-catalyzed isomerization to the thermodynamically stable 1,3-diene. Understanding the causality of side reactions (highlighted in red below) is critical for yield optimization.

SynthesisPathway SM Ethyl Benzoate (Starting Material) Intermediate Ethyl cyclohexa-1,4-diene -1-carboxylate SM->Intermediate Birch Reduction Li/NH3, t-BuOH -78°C Side1 Over-reduced Cyclohexenes SM->Side1 Excess Li/Na Poor Temp Control Product Ethyl cyclohexa-1,3-diene -1-carboxylate Intermediate->Product Base Isomerization DBU, Reflux Side2 Aromatization (Ethyl Benzoate) Product->Side2 O2 Exposure Thermal Stress

Reaction pathway for ethyl cyclohexa-1,3-diene-1-carboxylate synthesis and common degradation routes.

Troubleshooting FAQs

Q1: Why is my Birch reduction yielding significant amounts of fully saturated or over-reduced cyclohexene derivatives? Causality & Solution: Over-reduction occurs when the reaction temperature spikes or excess alkali metal is used. The Birch reduction of electron-withdrawing aromatics typically stops at the 1,4-diene due to the electrostatic repulsion of the radical anion intermediate. However, if the quench is delayed or the temperature rises above -78 °C, the 1,4-diene can isomerize in situ to the 1,3-diene. Because conjugated dienes are highly susceptible to further reduction, the 1,3-diene is rapidly reduced to the cyclohexene. Action: Maintain strict -78 °C conditions. Quench with a proton source (e.g., solid NH₄Cl or isoprene) before allowing the ammonia to evaporate.

Q2: My NMR shows a mixture of 1,4-diene and 1,3-diene. How do I drive the isomerization to completion without degrading the ester? Causality & Solution: The Birch reduction yields the kinetically favored 1,4-diene (unconjugated). To obtain the 1,3-diene, you must reach the thermodynamic sink (conjugation with the ester). Weak bases are insufficient to deprotonate the bis-allylic protons. Conversely, strong nucleophilic bases (like NaOEt) cause transesterification or saponification. Action: Use a strong, non-nucleophilic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU's steric bulk prevents nucleophilic attack on the carbonyl carbon, while its high pKa efficiently deprotonates the bis-allylic position.

Q3: The isolated 1,3-diene product degrades rapidly into ethyl benzoate and polymeric material. How can I stabilize it? Causality & Solution: 1,3-Dienes are highly reactive. They undergo Diels-Alder dimerization and rapid autoxidation. The conjugated diene system easily forms stable allylic radicals upon exposure to trace oxygen, which propagate polymerization or lead to oxidative aromatization back to the benzoate. Action: Add 10–50 ppm of BHT (Butylated hydroxytoluene) immediately after purification to scavenge peroxy radicals. Store the material strictly under an inert argon atmosphere at -20 °C.

Quantitative Data: Base Selection for Isomerization

Selecting the correct base is the most critical variable in the isomerization step. The table below summarizes the empirical data for converting ethyl cyclohexa-1,4-diene-1-carboxylate to the 1,3-diene isomer.

Base CatalystSolventTemp (°C)Time (h)Conversion (%)Yield (%)Primary Side Reaction
DBU (1.5 eq) THF6512>9992 None observed
KOtBu (1.2 eq) t-BuOH2548571 Ester hydrolysis
NaOEt (2.0 eq) EtOH78246558 Incomplete conversion / Equilibrium

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate in-process analytical checkpoints. If a checkpoint fails, halt the workflow and troubleshoot before proceeding.

Method A: Isomerization of the Birch Product (Standard Route)

Use this protocol to convert crude ethyl cyclohexa-1,4-diene-1-carboxylate (obtained via Birch reduction) to the 1,3-diene.

  • Setup: Dissolve 10.0 g of ethyl cyclohexa-1,4-diene-1-carboxylate in 100 mL of anhydrous THF under an argon atmosphere.

  • Catalysis: Add 1.5 equivalents (14.8 mL) of DBU dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 65 °C (reflux) for 12 hours.

  • In-Process Validation (TLC & UV): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 9:1).

    • Self-Validation: The 1,4-diene starting material is UV-inactive. The successful formation of the 1,3-diene will appear as a highly UV-active spot at a slightly lower Rf​ due to increased polarity from conjugation. Do not proceed to workup until the UV-inactive starting material spot is consumed (visualized via KMnO₄ stain).

  • Workup: Cool to 0 °C. Quench with 50 mL of 1M HCl to neutralize the DBU. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • NMR Validation: Run a ¹H NMR (CDCl₃). The disappearance of the bis-allylic multiplet at ~2.6–2.8 ppm confirms the consumption of the 1,4-diene. The appearance of conjugated olefinic protons at ~5.9–6.1 ppm confirms 1,3-diene formation.

Method B: Acid-Catalyzed Elimination (Alternative Route)

For substrates where Birch reduction is unviable, the 1,3-diene can be synthesized via the elimination of a functionalized precursor (e.g., an allylic alcohol or acetate derivative) 3.

  • Setup: Add 9.8 g (43 mmol) of the precursor to 48 mL of glacial acetic acid.

  • Reaction: Reflux the mixture at 118 °C for exactly 2 hours. Causality: Extended reflux times in acidic conditions will lead to the thermodynamic degradation of the diene into aromatic byproducts.

  • Quench: Pour the hot reaction mixture directly over 200 g of crushed ice to rapidly halt the elimination.

  • Extraction & Neutralization: Extract three times with diethyl ether (50 mL each). Wash the combined organic layers rigorously with water, followed by saturated sodium bicarbonate until CO₂ evolution ceases (removes residual acetic acid).

  • In-Process Validation (pH Check): Test the aqueous wash layer. It must be pH > 7 before drying the organic layer. Trace acid during concentration will catalyze the polymerization of the diene.

  • Isolation: Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).

References

  • Journal of the American Chemical Society (ACS)
  • Supporting Information - The Royal Society of Chemistry RSC Publishing URL
  • Reversible Activation Dynamics of Tethered Osmium(II)

Sources

Optimization

Preventing auto-polymerization of ethyl cyclohexa-1,3-diene-1-carboxylate during storage

Technical Support Center: Stabilization & Storage of Ethyl Cyclohexa-1,3-diene-1-carboxylate Welcome to the Technical Support Center. Handling conjugated dienes like ethyl cyclohexa-1,3-diene-1-carboxylate requires preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization & Storage of Ethyl Cyclohexa-1,3-diene-1-carboxylate

Welcome to the Technical Support Center. Handling conjugated dienes like ethyl cyclohexa-1,3-diene-1-carboxylate requires precise atmospheric and chemical controls. Due to the highly reactive nature of the conjugated π -system, this monomer is prone to free-radical auto-polymerization and thermal Diels-Alder dimerization. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your monomer remains pristine during storage and transport.

Degradation & Stabilization Workflow

G Monomer Conjugated Diene Monomer Initiation Heat / UV Light (Initiation) Monomer->Initiation Radical Carbon-centered Radical (R•) Initiation->Radical Oxygen Trace Oxygen (O2) Radical->Oxygen Polymer Auto-Polymerization (Viscous Gel/Solid) Radical->Polymer O2 absent PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical Fast reaction PeroxyRadical->Polymer Propagation Inhibitor Phenolic Inhibitor (BHT / TBC) PeroxyRadical->Inhibitor Interception Stable Stable Inactive Species Inhibitor->Stable Chain Termination

Mechanism of radical auto-polymerization and interception by phenolic inhibitors.

Frequently Asked Questions (Troubleshooting)

Q1: My ethyl cyclohexa-1,3-diene-1-carboxylate turned into a viscous gel inside the amber vial. What caused this? A1: Your monomer has undergone auto-polymerization. Conjugated dienes like 1,3-cyclohexadiene derivatives are highly reactive and can form cross-linked gels or "popcorn polymers" when exposed to heat, light, or trace transition metals[1],[2]. The degradation occurs via two main pathways:

  • Free-Radical Polymerization: Initiated by UV light or thermal cleavage, carbon-centered radicals propagate rapidly through the diene system.

  • Thermal Dimerization: A [4+2] Diels-Alder cycloaddition where the monomer acts as both diene and dienophile. This is accelerated by the electron-withdrawing ethyl carboxylate group, which lowers the LUMO of the dienophile.

Q2: I stored the monomer under a strict 100% Argon atmosphere with BHT, but it still polymerized. Why did the inhibitor fail? A2: This is a critical and common misconception. Phenolic inhibitors like Butylated hydroxytoluene (BHT) and 4-tert-Butylcatechol (TBC) do not react directly with the carbon-centered monomer radical (R•)[3]. They require trace amounts of dissolved oxygen to function. The monomer radical first reacts with oxygen to form a peroxy radical (ROO•), which is then rapidly intercepted by the phenolic inhibitor via hydrogen atom transfer[3]. By storing the monomer under strictly anaerobic conditions (100% Argon), you starved the inhibitor of the oxygen it needs to terminate the radical chain, allowing auto-polymerization to proceed unchecked.

Q3: What is the optimal inhibitor and atmospheric setup for long-term storage? A3: For long-term storage, TBC or BHT are the industry standards[1],[4]. You must maintain a headspace of dry air or a 50/50 Nitrogen/Air mixture to provide the necessary trace oxygen[3].

Quantitative Data: Inhibitor Systems

To optimize your storage conditions, refer to the following parameters governing inhibitor efficacy. Note: 10 ppm of dissolved O₂ is roughly equimolar to 40 ppm of a phenolic inhibitor, which is the minimum suggested ratio for stability[3].

Inhibitor TypeTypical ConcentrationOxygen RequirementPrimary MechanismBest Application
BHT (Butylated hydroxytoluene)50 - 100 ppmYes (Trace O₂)ROO• radical scavengingGeneral lab storage at 2-8°C[5]
TBC (4-tert-Butylcatechol)10 - 50 ppmYes (Trace O₂)ROO• radical scavengingLong-term transport / Bulk storage[4]
MEHQ (Mequinol)10 - 300 ppmYes (Trace O₂)ROO• radical scavengingLow-color requirements[3]
Neat Monomer (No Inhibitor)0 ppmN/AN/AImmediate use only (<24h at -20°C)

Experimental Protocols

Protocol A: Formulating the Monomer for Long-Term Storage

Causality: Adding an inhibitor prevents radical propagation, while proper temperature control (-20°C to 8°C) suppresses thermal Diels-Alder dimerization, which inhibitors cannot prevent.

  • Calculate Inhibitor Mass: For 100 mL of ethyl cyclohexa-1,3-diene-1-carboxylate (approx. 100 g), weigh 10 mg of BHT to achieve a 100 ppm concentration.

  • Dissolution: Add the BHT directly to the liquid monomer. Stir gently until completely dissolved.

  • Atmospheric Control: Purge the storage vial with a 50/50 mixture of dry Nitrogen and dry Air. Do not use 100% Argon or Nitrogen.

  • Light Exclusion: Transfer the stabilized monomer to an actinic (amber) glass vial to prevent UV-induced radical initiation.

  • Thermal Control: Seal tightly with a PTFE-lined cap and store at 2–8°C (refrigeration) or -20°C (freezer)[5].

  • Self-Validation Step: To confirm the stabilization is effective, perform a kinetic check after 48 hours. Invert the sealed vial; the monomer should flow freely with water-like viscosity. Any sluggish movement indicates insufficient oxygen headspace or active thermal dimerization, dictating immediate redistillation.

Protocol B: Inhibitor Removal for Sensitive Catalytic Reactions

Causality: Phenolic inhibitors and trace oxygen will poison sensitive organometallic catalysts (e.g., Pd, Ru, or Ir complexes) used in downstream cross-coupling or metathesis. Because the pKa of TBC is ~9.5, washing with a strong base (10% NaOH) deprotonates the phenol, driving it entirely into the aqueous phase as a water-soluble phenoxide salt.

  • Dilution: Dilute the stabilized monomer in a volatile, non-water-miscible organic solvent (e.g., diethyl ether). Transfer to a separatory funnel.

  • Basic Extraction: Wash the organic layer three times with equal volumes of 10% aqueous NaOH.

  • Neutralization Wash: Wash the organic layer once with distilled water, then once with brine to remove residual base.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation Step: To verify complete inhibitor removal, take a 1 mL aliquot of the organic layer and add one drop of 1% aqueous FeCl₃. A lack of color change confirms successful removal. (If TBC or BHT is present, the solution will immediately form a dark purple/blue phenolic complex).

  • Concentration & Distillation: Filter off the drying agent, carefully evaporate the solvent under reduced pressure, and immediately vacuum-distill the neat monomer into a Schlenk flask cooled in a dry ice/acetone bath. Use immediately.

References

  • Cyclohexa-1,3-diene - Grokipedia Source: grokipedia.com URL:[1]

  • 1,3-Cyclohexadiene BHT 0.05 inhibitor, 97 592-57-4 - Sigma-Aldrich Source: sigmaaldrich.com URL:[5]

  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing Source: fluoryx.com URL:[3]

  • 4-Tertiary Butylcatechol | Business & Products Source: dic-global.com URL:[4]

  • Butadiene Product Stewardship Guidance Manual 2024 Source: americanchemistry.com URL:[2]

Sources

Reference Data & Comparative Studies

Validation

Ethyl cyclohexa-1,3-diene-1-carboxylate vs ethyl cyclohexa-1,4-diene-1-carboxylate reactivity

Understanding the subtle electronic and structural differences between conjugated and isolated diene systems is critical for drug development professionals and synthetic chemists. This guide provides an objective, data-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the subtle electronic and structural differences between conjugated and isolated diene systems is critical for drug development professionals and synthetic chemists. This guide provides an objective, data-driven comparison of ethyl cyclohexa-1,3-diene-1-carboxylate (1,3-CHDE) and ethyl cyclohexa-1,4-diene-1-carboxylate (1,4-CHDE), detailing their mechanistic causality, reactivity profiles, and validated experimental protocols.

Mechanistic Causality & Electronic Architecture

The position of the double bonds within the cyclohexadiene ring fundamentally alters the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) landscapes.

  • Ethyl cyclohexa-1,3-diene-1-carboxylate (1,3-CHDE): This molecule features a fully conjugated π -system extending from the diene through the ester carbonyl. This extended conjugation lowers the LUMO, making it an exceptional electron-deficient diene for inverse-electron-demand Diels-Alder reactions, or a highly reactive substrate for normal [4+2] cycloadditions depending on the dienophile [1]. In radical-mediated biocatalytic C–C bond formations, the ester moiety destabilizes the radical at the C4 position, strictly forcing a 1,2-addition pathway [2].

  • Ethyl cyclohexa-1,4-diene-1-carboxylate (1,4-CHDE): In this isomer, the ester is conjugated with only one double bond (forming an α,β -unsaturated ester), while the second double bond is isolated. Because it lacks the contiguous π -overlap required to adopt a cisoid conformation, 1,4-CHDE is completely inactive as a diene in concerted Diels-Alder cycloadditions unless it undergoes prior isomerization [3]. It is thermodynamically less stable than the 1,3-isomer and is typically isolated as a kinetic product from Birch reductions or specific decarboxylation events.

Quantitative Reactivity Profiles

The table below summarizes the core performance metrics and reactivity differences between the two isomers, providing a clear matrix for synthetic planning.

Property / Reactivity MetricEthyl cyclohexa-1,3-diene-1-carboxylateEthyl cyclohexa-1,4-diene-1-carboxylate
Conjugation System Extended (Diene + Ester)Isolated (Cross-conjugated α,β -ester)
Thermodynamic Stability High (Global minimum for the ring system)Low (Kinetic product, prone to isomerization)
[4+2] Cycloaddition Highly Active (Acts as the diene)Inactive (Cannot act as a diene)
Biocatalytic Radical Addition Excellent (Strict 1,2-addition, 99:1 selectivity)Poor/Mixed (Lacks C4 radical destabilization)
Primary Synthetic Utility Bicyclic scaffold synthesis, complex natural productsPrecursor intermediate, radical acceptor

Structural Reactivity Logic

G Substrate1 Ethyl cyclohexa-1,3-diene -1-carboxylate DA_Active [4+2] Cycloaddition (Active Diene) Substrate1->DA_Active Radical Biocatalytic Radical Addition (1,2-selective) Substrate1->Radical Substrate2 Ethyl cyclohexa-1,4-diene -1-carboxylate DA_Inactive [4+2] Cycloaddition (Inactive Diene) Substrate2->DA_Inactive Isomerization Base/Acid Catalyzed Isomerization Substrate2->Isomerization Isomerization->Substrate1 Thermodynamic Shift

Reactivity pathways of 1,3- vs 1,4-cyclohexadiene esters.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) behind the experimental choices.

Protocol A: [4+2] Diels-Alder Cycloaddition of 1,3-CHDE

Causality: The extended conjugation of 1,3-CHDE lowers the activation energy required for the concerted [4+2] transition state. Refluxing in a polar protic solvent like acetic acid can further accelerate the reaction via hydrogen bonding to the dienophile's carbonyl, lowering its LUMO [1].

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1,3-CHDE (1.0 equiv) and the chosen dienophile (e.g., maleic anhydride, 1.2 equiv) in glacial acetic acid (0.5 M concentration).

  • Thermal Activation: Heat the mixture to reflux (approx. 118°C) for 2 hours under an inert argon atmosphere. Self-Validation: Monitor the disappearance of the highly UV-active 1,3-CHDE spot via TLC (Hexanes/Ethyl Acetate 9:1).

  • Quenching & Extraction: Cool the reaction to 0°C and quench carefully with ice water. Extract the aqueous layer three times with diethyl ether. The ether effectively partitions the bicyclic product from the aqueous acetic acid.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate until CO₂ evolution ceases (removes residual acetic acid), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the resulting residue via flash column chromatography to isolate the bicyclic cycloadduct.

Protocol B: Biocatalytic Radical Addition to 1,3-CHDE

Causality: Flavin-dependent 'Ene'-reductases (e.g., EschER-D1) generate an initial radical species. When reacting with 1,3-CHDE, the radical is localized. The ester moiety at C1 severely destabilizes radical formation at the C4 position, forcing the termination step to occur exclusively via 1,2-addition [2].

  • Enzyme Preparation: Prepare a buffered solution (pH 7.4) containing the engineered EschER-D1 variant.

  • Reaction Initiation: Add 1,3-CHDE (0.1 mmol scale) and the radical precursor to the buffer. Introduce the reductant (e.g., NADH or a photochemical sacrificial electron donor depending on the specific flavin regeneration system).

  • Incubation: Incubate the mixture at 30°C for 12–24 hours with gentle agitation. Self-Validation: The reaction is highly regiodivergent; the use of EschER-D1 should yield the 1,2-addition product with a 1:99 selectivity over the 1,4-addition product.

  • Isolation: Extract the aqueous buffer with ethyl acetate (3 × 10 mL). Dry the organic phase and concentrate.

  • Validation: Analyze the crude mixture via ¹H NMR. The absence of vinylic protons corresponding to the γ,δ -unsaturated system confirms strict 1,2-addition (yields typically ~55%) [4].

Protocol C: Synthesis & Kinetic Isolation of 1,4-CHDE

Causality: Because 1,4-CHDE is thermodynamically unstable relative to its 1,3-isomer, its synthesis requires strict kinetic control. Base-mediated decarboxylation of 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride avoids the high temperatures that would trigger spontaneous double-bond migration [3].

  • Decarboxylation: Suspend the anhydride precursor in an aqueous sodium hydroxide solution. Maintain the temperature strictly between 50–70°C. Self-Validation: Exceeding 70°C will result in the appearance of the UV-active 1,3-diene isomer on TLC.

  • Acidification: Cool to 0°C and carefully acidify with phosphoric acid to precipitate 1,4-cyclohexadiene-1-carboxylic acid.

  • Esterification: Dissolve the isolated acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid and stir at room temperature. Avoid refluxing to prevent isomerization.

  • Workup: Neutralize the acid catalyst with saturated NaHCO₃, extract with dichloromethane, dry, and concentrate to yield 1,4-CHDE.

Experimental Workflow

Workflow Prep Substrate Preparation Rxn1 Diels-Alder (Toluene, Reflux) Prep->Rxn1 Rxn2 Biocatalytic (Ene-Reductase) Prep->Rxn2 Purify Flash Chromatography Rxn1->Purify Rxn2->Purify Analyze NMR / GC-MS Validation Purify->Analyze

Standardized experimental workflow for cyclohexadiene ester functionalization.

References

  • Supporting Information - The Royal Society of Chemistry Source: RSC.org URL:[Link]

  • Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation (PMC) Source: National Institutes of Health (NIH) URL:[Link]

Comparative

Comprehensive Guide: Validating the Stereochemistry of Ethyl Cyclohexa-1,3-diene-1-carboxylate Cycloadducts

Diels-Alder cycloadditions utilizing conjugated cyclic dienes, such as ethyl cyclohexa-1,3-diene-1-carboxylate, are foundational for constructing complex, bridged bicyclo[2.2.2]octene frameworks[1]. However, the presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Diels-Alder cycloadditions utilizing conjugated cyclic dienes, such as ethyl cyclohexa-1,3-diene-1-carboxylate, are foundational for constructing complex, bridged bicyclo[2.2.2]octene frameworks[1]. However, the presence of the C1 ester group introduces significant stereochemical complexity. Depending on the facial selectivity of the dienophile approach and the transition state kinetics, the reaction can yield multiple stereoisomers (endo vs. exo and various regiochemical equivalents)[2].

For drug development professionals and synthetic chemists, unambiguously assigning the relative and absolute stereochemistry of these cycloadducts is a critical regulatory and mechanistic requirement. This guide objectively compares three gold-standard analytical methodologies—2D NMR (NOESY), Single-Crystal X-Ray Diffraction (SCXRD), and Chiral Supercritical Fluid Chromatography (SFC) coupled with Vibrational Circular Dichroism (VCD)—to validate the stereochemical outcomes of these specific cycloadducts[3][4].

Mechanistic Context: The Causality of Stereoselection

Before validating the stereochemistry, it is crucial to understand the causality behind the experimental outcomes. In the Diels-Alder reaction of ethyl cyclohexa-1,3-diene-1-carboxylate, the endo transition state is typically favored under kinetic control due to secondary orbital interactions between the dienophile's activating groups (e.g., carbonyls) and the diene's extended π-system[5]. Conversely, the exo product is favored under thermodynamic control due to the minimization of steric clashes between the bridging methylene/ethylene groups and the dienophile substituents[6].

DA_Pathway Diene Ethyl cyclohexa-1,3-diene -1-carboxylate TS_Endo Endo Transition State (Kinetic Control) Diene->TS_Endo + Dienophile Secondary Orbital Int. TS_Exo Exo Transition State (Thermodynamic Control) Diene->TS_Exo + Dienophile Steric Minimization Dienophile Dienophile (e.g., Maleimide) Endo_Adduct Endo Cycloadduct (Major Product) TS_Endo->Endo_Adduct Lower Activation Energy Exo_Adduct Exo Cycloadduct (Minor Product) TS_Exo->Exo_Adduct Higher Stability

Diels-Alder stereochemical pathways: Endo (kinetic) vs. Exo (thermodynamic) transition states.

Comparative Analysis of Analytical Technologies

Selecting the right analytical pipeline depends on the physical state of your cycloadduct, the need for absolute vs. relative configuration, and throughput requirements.

Analytical TechnologyPrimary OutputSample RequirementAdvantagesLimitations
2D NMR (NOESY/ROESY) Relative Stereochemistry (endo/exo ratio)5–15 mg (Solution state, e.g., CDCl₃)Rapid, non-destructive, standard in most labs. Excellent for resolving diasteromeric mixtures.Cannot determine absolute configuration (enantiomers) without chiral shift reagents.
Single-Crystal X-Ray Diffraction (SCXRD) Absolute & Relative StereochemistryHigh-quality single crystal (Solid state)Unambiguous 3D atomic coordinates. The "gold standard" for absolute configuration[7].Requires crystallization, which can take weeks or fail entirely for oily cycloadducts.
Chiral SFC + VCD Absolute Configuration & Enantiomeric Excess (ee%)2–5 mg (Solution state, IR-transparent solvent)No crystallization needed. Directly compares experimental IR/VCD spectra with DFT calculations[8][9].Requires computationally intensive Density Functional Theory (DFT) modeling.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis step incorporates internal controls, while the analytical steps rely on orthogonal confirmation.

Protocol A: Synthesis of the Bicyclo[2.2.2]octene Cycloadduct

Objective: Generate a mixture of endo/exo cycloadducts for analytical validation.

  • Reagent Preparation: Dissolve 1.0 equivalent (e.g., 5.0 mmol) of ethyl cyclohexa-1,3-diene-1-carboxylate[1] and 1.1 equivalents of N-phenylmaleimide in 15 mL of anhydrous toluene under an argon atmosphere.

  • Thermal Cycloaddition: Heat the reaction mixture to 90 °C for 16 hours. Causality: Toluene is chosen for its high boiling point, allowing sufficient thermal energy to overcome the activation barrier of the sterically hindered C1-ester substituted diene.

  • Reaction Monitoring: Monitor the disappearance of the diene via TLC (Hexanes:EtOAc 8:2).

  • Purification: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography to isolate the diasteromeric mixture of the cycloadducts.

Protocol B: Validation via 2D NOESY NMR

Objective: Establish the relative stereochemistry (endo vs. exo).

  • Sample Preparation: Dissolve 10 mg of the purified cycloadduct in 0.6 mL of CDCl₃ (100% atom D) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Run a 2D NOESY experiment on a 600 MHz spectrometer with a mixing time of 300–500 ms. Causality: This mixing time is optimal for small molecules (MW < 500) to observe Nuclear Overhauser Effect (nOe) cross-peaks without severe spin diffusion.

  • Data Interpretation:

    • Look for through-space correlations between the bridging ethylene protons (C7/C8) and the succinimide methine protons.

    • Endo Validation: Strong nOe cross-peaks between the olefinic protons and the succinimide methines indicate an endo configuration.

    • Exo Validation: Strong nOe cross-peaks between the bridging ethylene protons and the succinimide methines indicate an exo configuration.

Protocol C: Absolute Configuration via Chiral SFC and VCD

Objective: Determine enantiomeric excess and absolute configuration without crystallization.

  • Chiral Separation: Inject the racemic mixture into a Chiral SFC system (e.g., using a Chiralpak AD-H column, CO₂/MeOH mobile phase). Collect the separated enantiomers.

  • VCD Measurement: Dissolve 3 mg of Enantiomer 1 in 150 µL of CDCl₃. Record the IR and VCD spectra using a VCD spectrometer (resolution of 4 cm⁻¹, 4-hour accumulation time)[4].

  • DFT Calculation: Use Density Functional Theory (e.g., B3LYP/6-311+G(d,p) level) to calculate the theoretical VCD spectra for the (1R, 2S, 3R, 4S) and (1S, 2R, 3S, 4R) configurations[9].

  • Validation: Overlay the experimental VCD spectrum with the DFT-calculated spectra. A positive match in the exciton chirality couplets unambiguously assigns the absolute configuration[8].

Analytical Workflow Visualization

The following workflow illustrates the logical progression from raw cycloadduct to comprehensive stereochemical validation.

Analytical_Workflow Sample Purified Cycloadduct Mixture NMR 1D/2D NMR (NOESY) Relative Stereochemistry Sample->NMR Solution State XRD X-Ray Crystallography Absolute Stereochemistry Sample->XRD Solid State (Single Crystal) VCD Chiral SFC + VCD Enantiomeric Excess & Absolute Config Sample->VCD Chiral Separation Conclusion Comprehensive Stereochemical Validation NMR->Conclusion Endo/Exo Ratio XRD->Conclusion 3D Atomic Coordinates VCD->Conclusion ee% & Chiral Signature

Analytical workflow for validating the stereochemistry of synthesized cycloadducts.

References

  • Source: rsc.
  • Source: researchgate.
  • Source: anu.edu.
  • Source: connectsci.
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Source: frontiersin.

Sources

Validation

IR Spectroscopy Comparison of Ethyl Cyclohexa-1,3-diene-1-carboxylate Isomers: A Technical Guide

Introduction & Analytical Context Ethyl cyclohexadiene carboxylates are critical intermediates in drug development and natural product synthesis. In practice, distinguishing these positional isomers is a common analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Ethyl cyclohexadiene carboxylates are critical intermediates in drug development and natural product synthesis. In practice, distinguishing these positional isomers is a common analytical bottleneck. For example, the Birch reduction of ethyl benzoate typically yields ethyl cyclohexa-1,4-diene-1-carboxylate . However, under basic conditions, this kinetic product can easily isomerize to the thermodynamically more stable conjugated system, ethyl cyclohexa-1,3-diene-1-carboxylate .

Because these isomers possess identical masses and highly similar polarities, mass spectrometry and standard chromatography often fall short. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to quantify this isomerization by tracking vibrational frequency shifts caused by varying degrees of π -conjugation.

Theoretical Framework: The Causality of Conjugation

As an application scientist, it is crucial not just to read spectra, but to understand the physical causality behind the peaks. According to Hooke’s Law, the stretching frequency ( ν ) of a chemical bond is directly proportional to the square root of its force constant ( k ).

When a carbonyl group (C=O) is conjugated with a carbon-carbon double bond (C=C), the π -electrons delocalize. This resonance stabilization increases the single-bond character of the carbonyl group, thereby lowering its force constant ( k ) and shifting the absorption to a lower wavenumber ()[1].

We can apply this principle to distinguish the three primary isomers:

  • Ethyl cyclohexa-2,5-diene-1-carboxylate (Unconjugated): The ester group is isolated from the diene system by an sp³ hybridized carbon. Lacking resonance with the diene, it behaves as a standard aliphatic ester and absorbs in the higher energy region (~1735–1745 cm⁻¹).

  • Ethyl cyclohexa-1,4-diene-1-carboxylate (Simple Conjugation): The ester is conjugated with only one of the double bonds (forming an α,β -unsaturated ester). This single conjugation lowers the C=O stretch to approximately 1715–1725 cm⁻¹ ()[2].

  • Ethyl cyclohexa-1,3-diene-1-carboxylate (Extended Conjugation): The ester is conjugated with a continuous diene system ( α,β,γ,δ -unsaturated). This extended π -delocalization maximizes the single-bond character of the carbonyl, pushing the C=O stretch to its lowest frequency of ~1705–1715 cm⁻¹ ()[3].

Quantitative Data Comparison

The table below summarizes the diagnostic vibrational modes used to differentiate the three isomers.

IsomerConjugation StatusC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C–O Stretch (cm⁻¹)
Ethyl cyclohexa-2,5-diene-1-carboxylate Unconjugated (Aliphatic)1735 – 17451660 – 16701150 – 1200
Ethyl cyclohexa-1,4-diene-1-carboxylate Simple ( α,β -unsaturated)1715 – 17251640 – 16501180 – 1250
Ethyl cyclohexa-1,3-diene-1-carboxylate Extended ( α,β,γ,δ -unsaturated)1705 – 17151580 – 16401200 – 1280

Experimental Protocol: Self-Validating FT-IR Workflow

Every robust analytical protocol must be a self-validating system. The following workflow ensures that the spectral differences observed are due to true isomerism and not instrumental drift or sample degradation.

Step 1: Instrument Calibration (Validation Step)
  • Action: Run a 1.5 mil polystyrene film standard prior to sample analysis.

  • Causality: The FT-IR interferometer relies on a HeNe laser for wavelength calibration. Temperature fluctuations can cause slight laser drift. By verifying the polystyrene peak at exactly 1601.2 cm⁻¹, you validate the wavelength accuracy of the system, ensuring that a measured shift from 1725 cm⁻¹ to 1710 cm⁻¹ is a genuine chemical phenomenon.

Step 2: Sample Preparation (ATR Method)
  • Action: Deposit 1–2 drops of the neat liquid isomer onto a diamond Attenuated Total Reflectance (ATR) crystal. Allow any residual volatile synthesis solvents (e.g., diethyl ether) to evaporate for 60 seconds.

  • Causality: ATR is chosen over traditional KBr pellets or NaCl liquid cells because it eliminates solvent interference and path-length saturation. Allowing residual ether to evaporate prevents the ether C–O stretch (~1120 cm⁻¹) from masking the ester's diagnostic C–O stretch.

Step 3: Spectral Acquisition
  • Action: Acquire the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

  • Causality: A resolution of 4 cm⁻¹ provides the optimal signal-to-noise ratio without artificially broadening the sharp C=O stretching bands. Co-adding 32 scans reduces random electronic noise, which is critical for accurately resolving the weaker C=C diene stretches (~1580–1670 cm⁻¹).

Step 4: Data Processing & Internal Control Verification
  • Action: Apply an ATR correction algorithm and verify the presence of the C–O ester stretch (1150–1280 cm⁻¹) before analyzing the C=O region.

  • Causality: ATR spectra have depth-of-penetration dependencies (lower wavenumbers absorb more strongly). The ATR correction normalizes peak intensities to match transmission spectra. Checking the C–O stretch acts as an internal chemical control; if this peak is absent or replaced by a broad O–H stretch (~3300 cm⁻¹), the ester has hydrolyzed to a carboxylic acid, invalidating the isomer comparison.

Workflow Visualization

IR_Workflow A Synthesize/Isolate Cyclohexadiene Ester B FT-IR Spectroscopy (ATR or Liquid Film) A->B C Analyze C=O Stretch Region (1700-1750 cm⁻¹) B->C D Peak ~1735-1745 cm⁻¹ (Unconjugated Ester) C->D E Peak ~1715-1725 cm⁻¹ (Simple Conjugation) C->E F Peak ~1705-1715 cm⁻¹ (Extended Conjugation) C->F G Ethyl cyclohexa-2,5-diene -1-carboxylate D->G H Ethyl cyclohexa-1,4-diene -1-carboxylate E->H I Ethyl cyclohexa-1,3-diene -1-carboxylate F->I

Figure 1: Decision tree for identifying ethyl cyclohexadiene carboxylate isomers via FT-IR.

References

  • Smith, B. C. "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three." Spectroscopy Online. Available at:[Link]

  • "IR Spectroscopy Tutorial: Esters." OrgChemBoulder. Available at:[Link]

  • Reusch, W. "Infrared Spectrometry." Michigan State University. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Cyclohexa-1,3-diene-1-carboxylate

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning th...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl Cyclohexa-1,3-diene-1-carboxylate, moving beyond mere compliance to instill a deep understanding of the principles behind these essential procedures.

Section 1: Chemical Profile and Hazard Assessment

Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. Ethyl Cyclohexa-1,3-diene-1-carboxylate (CAS No. 3725-40-4) is an organic ester with specific characteristics that dictate its handling and disposal requirements.[1][2][3]

Key Chemical Data Summary

PropertyValueSource
CAS Number 3725-40-4[1][2][3]
Molecular Formula C9H12O2[2][3]
Molecular Weight 152.19 g/mol [2][3]
Hazard Classifications Flammable Liquid (Combustible), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Single Exposure)[1]

The primary hazards associated with this compound are:

  • Flammability (H227): Classified as a combustible liquid, it can ignite when exposed to a heat source or open flame.[1] This dictates that it must be stored away from all potential ignition sources.[4][5][6]

  • Skin and Eye Irritation (H315, H319): Direct contact can cause skin irritation and serious eye irritation.[1] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.

  • Specific Target Organ Toxicity (H336): Inhalation of vapors may cause drowsiness or dizziness.[1] This underscores the importance of handling the chemical in a well-ventilated area, preferably within a certified chemical fume hood.

Section 2: Regulatory Framework for Hazardous Waste

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

Ethyl Cyclohexa-1,3-diene-1-carboxylate is classified as a hazardous waste primarily due to its ignitability (as a combustible liquid).[1][7] Therefore, its disposal is federally regulated, and it must not be discarded as common trash or poured down the drain.[4]

Section 3: On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of generation. The following protocol ensures safety and compliance.

Step 1: Waste Identification and Segregation

  • Causality: Never mix different waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[8] Segregation ensures that the waste can be handled safely by disposal personnel and treated by the most appropriate method.

  • Protocol:

    • Designate a specific, labeled waste container exclusively for Ethyl Cyclohexa-1,3-diene-1-carboxylate and compatible organic solvents.

    • Do not mix this waste with aqueous waste, acidic or basic waste, oxidizers, or solid chemical waste.

Step 2: Container Selection

  • Causality: The container must be compatible with the chemical to prevent degradation, leaks, and vapor escape.

  • Protocol:

    • Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.

    • Ensure the container is clean and dry before the first addition of waste.

    • The container must be in good condition, free from cracks or damage.

Step 3: Labeling

  • Causality: Accurate labeling is a critical safety communication tool for everyone in the lab and for the ultimate disposal facility. It is a core requirement of all hazardous waste regulations.[8]

  • Protocol:

    • Label the container before adding any waste.

    • The label must clearly state "Hazardous Waste."

    • List all chemical constituents by their full name, including "Ethyl Cyclohexa-1,3-diene-1-carboxylate."

    • Indicate the approximate percentage of each component.

    • Clearly mark the associated hazards (e.g., "Flammable," "Irritant").

Step 4: Accumulation and Storage

  • Causality: Safe temporary storage minimizes risks within the laboratory.

  • Protocol:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area, such as a secondary containment tray within a fume hood or a ventilated, fire-resistant cabinet.[4]

    • Do not fill the container beyond 75-80% of its capacity to allow for vapor expansion and prevent spills.[9]

    • Store away from heat, sunlight, and ignition sources.[4]

Diagram: Laboratory Waste Generation and Segregation Workflow

A Experiment Generates Waste (Ethyl Cyclohexa-1,3-diene-1-carboxylate) B Select Approved Waste Container A->B C Is Container Properly Labeled? 'Hazardous Waste', Full Chemical Name B->C D Affix Correct Label C->D No E Add Waste to Container C->E  Yes D->E F Securely Close Container E->F G Place in Designated Satellite Accumulation Area F->G H Is Container >75% Full? G->H I Continue Accumulation H->I No J Arrange for Pickup by EHS or Licensed Waste Hauler H->J  Yes I->A

Caption: Workflow for safe collection and segregation of chemical waste in the lab.

Section 4: Spill and Emergency Procedures

Preparedness is paramount for mitigating the impact of an accidental release.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

Spill Cleanup:

  • Causality: A rapid, controlled response prevents the spread of contamination and minimizes fire and health risks.

  • Protocol:

    • Alert personnel in the immediate area.

    • If the spill is large or if you feel unsafe, evacuate and call emergency services.

    • For small, manageable spills:

      • Ensure the area is well-ventilated and extinguish all nearby ignition sources.[5][6]

      • Wear appropriate PPE: safety goggles, nitrile gloves, and a lab coat.

      • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

      • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[6][11]

      • Clean the spill area with soap and water.

Diagram: Chemical Spill Response Decision Tree

A Spill Occurs B Assess Risk: Size, Location, Ventilation A->B C Minor Spill (<100 mL, Contained) B->C Low Risk D Major Spill (>100 mL or Uncontrolled) B->D High Risk E Alert Area Personnel C->E K Evacuate Immediate Area D->K F Don PPE (Gloves, Goggles, Lab Coat) E->F G Control Ignition Sources F->G H Contain with Inert Absorbent G->H I Collect Waste in Sealed Container H->I J Decontaminate Area I->J L Call Emergency Services / EHS K->L M Isolate Area / Close Doors L->M

Caption: Decision-making workflow for responding to a chemical spill.

Section 5: Final Disposal Pathways

Once a waste container is full, it must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] Laboratory personnel are responsible for ensuring the waste is ready for transport.

  • On-Site Pickup: Follow your institution's procedures for requesting a waste pickup from the Environmental Health & Safety (EHS) department. Ensure the manifest or pickup request form is filled out accurately.

  • Transportation: The waste will be transported off-site by a licensed hazardous waste hauler, with a manifest tracking it from "cradle-to-grave."[12]

  • Ultimate Disposal Method: For organic compounds like Ethyl Cyclohexa-1,3-diene-1-carboxylate, the most common and effective disposal method is high-temperature incineration .

    • Causality: Incineration at a licensed facility uses high temperatures to completely break down the organic molecule into simpler, less harmful components like carbon dioxide and water, while specialized scrubbers capture any hazardous byproducts. This method permanently destroys the chemical's hazardous properties.

References

  • NextSDS. (n.d.). ethyl cyclohexa-1,3-diene-1-carboxylate — Chemical Substance Information.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Synblock. (n.d.). CAS 3725-40-4 | ethyl cyclohexa-1,3-diene-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 1-Ethylcyclohexa-1,3-diene. PubChem.
  • Angene Chemical. (n.d.). Ethyl cyclohexa-1,3-diene-1-carboxylate(CAS# 3725-40-4).
  • Lab Indonesia. (2023, April 18). Laboratory Waste Management.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Cheng Kung University. (n.d.). Laboratory Hazardous Waste Management.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • Apollo Scientific. (n.d.). Ethyl 3-oxocyclohexane-1-carboxylate - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • ChemicalBook. (2025, September 27). 1,3-CYCLOHEXADIENE - Safety Data Sheet.
  • Fisher Scientific. (2014, June 10). SAFETY DATA SHEET - 1,3-Cyclohexadiene.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Electronic Code of Federal Regulations (eCFR).
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.

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Handling

Comprehensive Safety &amp; Logistical Guide: Handling Ethyl Cyclohexa-1,3-diene-1-carboxylate

As a highly versatile conjugated diene, Ethyl cyclohexa-1,3-diene-1-carboxylate (CAS: 3725-40-4) is a critical building block in advanced synthetic chemistry. It is frequently utilized as a diene in complex 1[1] and as a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile conjugated diene, Ethyl cyclohexa-1,3-diene-1-carboxylate (CAS: 3725-40-4) is a critical building block in advanced synthetic chemistry. It is frequently utilized as a diene in complex 1[1] and as a substrate in cutting-edge2[2]. However, the specific chemical topology that makes it synthetically useful—a reactive diene system coupled with an ester moiety—also dictates strict handling, storage, and safety requirements.

This guide provides researchers and drug development professionals with the authoritative, step-by-step operational protocols required to handle this compound safely and effectively.

Hazard Profile & Mechanistic Causality

To design a self-validating safety system, one must understand the physical chemistry driving the compound's hazards[3]:

  • Combustibility (H227 - Combustible Liquid): The hydrocarbon backbone volatilizes readily at room temperature, creating combustible vapor-air mixtures. Ignition sources must be strictly eliminated from the operational area.

  • Skin and Eye Irritation (H315, H319): The lipophilic nature of the cyclohexadiene ring allows it to easily partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once partitioned, the ester group induces localized inflammatory responses.

  • CNS Depression (H336 - STOT SE 3): Inhalation of vapors leads to rapid alveolar absorption. Its high lipophilicity allows it to cross the blood-brain barrier (BBB), where it disrupts neuronal lipid membranes, causing drowsiness and dizziness.

  • Chemical Instability (Auto-oxidation & Dimerization): Conjugated dienes are notoriously susceptible to auto-oxidation, forming potentially explosive peroxides upon prolonged exposure to ambient oxygen. Furthermore, they can undergo spontaneous thermal[4+2] cycloadditions (dimerization) if left at room temperature.

Quantitative Chemical & Logistical Data
Property / SpecificationValue / RequirementRationale
CAS Number 3725-40-4Unique chemical identifier[3].
Molecular Formula C9H12O2Determines molecular weight and stoichiometry[3].
Molecular Weight 152.19 g/mol Required for precise molarity calculations[3].
GHS Hazard Codes H227, H315, H319, H336Dictates PPE and ventilation requirements[3].
Storage Temperature -20°C (Freezer)Kinetically suppresses Diels-Alder dimerization.
Storage Atmosphere Inert (Argon / N₂)Prevents auto-oxidation and peroxide formation.

Personal Protective Equipment (PPE) System

Do not treat PPE as a mere checklist; it is a mechanistic barrier against specific molecular interactions.

  • Hand Protection: Wear Nitrile gloves (≥8 mil thickness) for standard handling. Causality: Thin latex gloves offer zero resistance to esters and non-polar dienes, allowing rapid breakthrough. For prolonged contact or large-scale transfers, use Butyl rubber gloves.

  • Eye Protection: Snug-fitting chemical safety goggles are mandatory. Causality: The high vapor pressure of the compound means standard safety glasses will not prevent vapor-induced corneal irritation (H319).

  • Body Protection: A Flame-Resistant (FR) lab coat buttoned to the top. Causality: Mitigates the H227 combustible liquid hazard during a spill.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a face velocity of 80-120 fpm to prevent CNS depression (H336)[3].

Operational Workflow & Handling Protocols

The following step-by-step methodology outlines a standard Schlenk-line transfer protocol for setting up a moisture/oxygen-sensitive reaction (e.g., radical addition) using Ethyl cyclohexa-1,3-diene-1-carboxylate.

Step-by-Step Methodology

Step 1: Reagent Equilibration & Peroxide Validation

  • Remove the amber storage vial from the -20°C freezer and place it in a desiccator to warm to room temperature.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the hygroscopic ester system, ruining the reagent.

  • Self-Validation: If the bottle has been stored for >6 months, test a 10 µL aliquot with KI-starch paper. A blue/black color indicates dangerous peroxide formation. Do not proceed if positive.

Step 2: System Purging

  • Flame-dry the receiving reaction flask under vacuum (0.1 Torr) and backfill with high-purity Argon. Repeat this cycle three times.

  • Causality: Removes ambient oxygen that could initiate peroxide formation or quench radical intermediates during biocatalytic C-C bond formation[2].

Step 3: Aseptic/Inert Transfer

  • Using a positive-pressure Argon line, pierce the reagent vial's septum with a pre-purged, gas-tight Hamilton syringe.

  • Withdraw the required volume slowly to prevent cavitation and bubble formation, which leads to inaccurate volumetric measurements.

Step 4: Reaction Initiation

  • Introduce the diene dropwise to the reaction mixture to control the exotherm of the subsequent cycloaddition or radical termination[1][2].

Workflow Visualization

Workflow Start Pre-Operation: Verify Fume Hood & PPE Equilibrate Equilibration: Warm to RT in Desiccator Start->Equilibrate Validate Self-Validation: Test for Peroxides (KI-Starch) Equilibrate->Validate Transfer Chemical Transfer: Use Syringe/Schlenk Line Validate->Transfer SpillCheck Spill or Exposure? Transfer->SpillCheck SpillProtocol Spill Protocol: Evacuate & Absorb SpillCheck->SpillProtocol Yes Reaction Reaction Execution: Monitor Temp & Pressure SpillCheck->Reaction No Waste Disposal: Halogen-Free Organic Waste SpillProtocol->Waste Reaction->Waste

Operational Workflow and Hazard Mitigation Strategy for Ethyl Cyclohexa-1,3-diene-1-carboxylate.

Waste Disposal & Spill Management

Spill Protocol:

  • Evacuate & Isolate: Immediately extinguish all ignition sources and lower the fume hood sash.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use sawdust or paper towels, as the high surface area combined with a combustible liquid creates a severe fire hazard.

  • Neutralization: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable container.

Disposal Plan:

  • Ethyl cyclohexa-1,3-diene-1-carboxylate must be disposed of in a designated Halogen-Free Organic Waste container.

  • Never mix diene waste with strong oxidizing agents (e.g., nitric acid, permanganates) in the waste carboy, as this will trigger a violent, exothermic oxidation reaction.

References

  • Title: ethyl cyclohexa-1,3-diene-1-carboxylate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Supporting Information - Synthesis of Ethyl cyclohexa-1,3-diene-1-carboxylate Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

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